molecular formula C26H25N5O3 B2582717 5-methyl-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021095-64-6

5-methyl-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2582717
M. Wt: 455.518
InChI Key: YTZKSLIZYKXRSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C26H25N5O3 and its molecular weight is 455.518. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Inhibition and Metabolic Pathways

Role in Cytochrome P450 Isoform Selectivity 5-Methyl-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one may be related to the selectivity and inhibition of various Cytochrome P450 (CYP) isoforms due to its structural similarity with compounds like piperazines, known for their role in this aspect. Selective chemical inhibitors are crucial for understanding the metabolism of drugs and predicting potential drug-drug interactions (DDIs). For instance, ketoconazole is widely used in phenotyping studies as a potent CYP3A inhibitor, showcasing the significance of such compounds in deciphering the involvement of specific CYP isoforms (Khojasteh et al., 2011).

Impact on the Formation and Fate of Toxicants in Food The compound's framework bears resemblance to structures involved in the formation of toxicants like PhIP during food processing. The role of lipid oxidation and the Maillard reaction in the formation and fate of such compounds highlight the complex interactions between different food components during cooking and processing. Understanding these pathways is crucial for addressing public health concerns related to dietary intake of processed foods (Zamora & Hidalgo, 2015).

Drug Design and Therapeutic Applications

Involvement in Ligand-Receptor Interactions The structural elements of 5-methyl-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one are indicative of potential interactions with D2-like receptors. The arylalkyl substituents in such compounds have been shown to improve the potency and selectivity of binding affinity, which is crucial for the development of antipsychotic agents and other CNS-targeting drugs (Sikazwe et al., 2009).

Anti-Colorectal Cancer Activity Compounds with similar structures have been studied for their anticancer activities, particularly against colorectal cancer. The modulation of specific genes and proteins involved in cancer progression by these compounds underscores their potential as templates for developing novel anticancer drugs (Moorthy et al., 2023).

properties

IUPAC Name

5-methyl-2-phenyl-7-[4-(2-phenylacetyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3/c1-28-17-21(24-22(18-28)26(34)31(27-24)20-10-6-3-7-11-20)25(33)30-14-12-29(13-15-30)23(32)16-19-8-4-2-5-9-19/h2-11,17-18H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZKSLIZYKXRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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